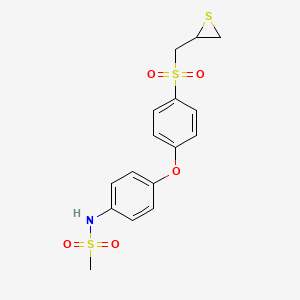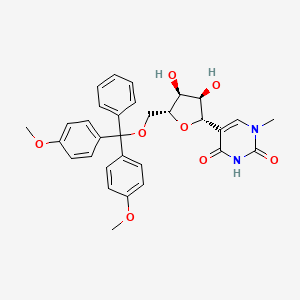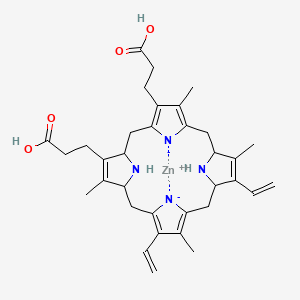
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is a complex organometallic compound that features a magnesium center coordinated to a pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide typically involves the reaction of 2,6-dimethoxypyridine with magnesium bromide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce various organomagnesium compounds.
Aplicaciones Científicas De Investigación
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide exerts its effects involves the coordination of the magnesium center to various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bromide: A simpler compound with similar reactivity but lacks the pyridine moiety.
2,6-dimethoxypyridine: Shares the pyridine structure but does not contain magnesium.
Grignard reagents: Organomagnesium compounds that are widely used in organic synthesis.
Uniqueness
Magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide is unique due to the presence of both the magnesium center and the 2,6-dimethoxypyridine ligand. This combination provides distinct reactivity and coordination properties that are not found in simpler compounds .
Propiedades
Fórmula molecular |
C7H8BrMgNO2 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
magnesium;2,6-dimethoxy-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C7H8NO2.BrH.Mg/c1-9-6-4-3-5-7(8-6)10-2;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ADQPOBGIULJINM-UHFFFAOYSA-M |
SMILES canónico |
COC1=NC(=[C-]C=C1)OC.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)








![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)


![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)

